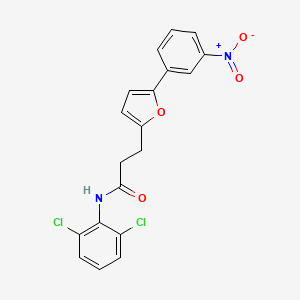

N-(2,6-Dichlorophenyl)-3-(5-(3-nitrophenyl)furan-2-yl)propanamide

説明

製造方法

合成経路と反応条件

N-(2,6-ジクロロフェニル)-3-(5-(3-ニトロフェニル)フラン-2-イル)プロパンアミドの合成は、一般的に以下の手順を含みます。

フラン環の形成: フラン環は、適切な前駆体を酸性または塩基性条件下で環化させることによって合成できます。

ニトロフェニル基の導入: ニトロフェニル基は、ニトロ化反応によって導入できます。この反応では、フェニル環を硝酸などのニトロ化剤で処理します。

ジクロロフェニル基の結合: ジクロロフェニル基は、適切なジクロロフェニル前駆体を使用して、鈴木カップリングやヘック反応などのカップリング反応によって導入できます。

アミド結合の形成: 最後のステップは、アミンとカルボン酸誘導体間の縮合反応によってアミド結合を形成することです。

工業生産方法

この化合物の工業生産には、上記の合成経路の最適化バージョンが含まれ、収率と純度を最大化し、コストと環境への影響を最小限に抑えることに重点が置かれる場合があります。連続フロー合成や触媒の使用などの技術を使用して、効率を向上させることができます。

特性

CAS番号 |

853329-36-9 |

|---|---|

分子式 |

C19H14Cl2N2O4 |

分子量 |

405.2 g/mol |

IUPAC名 |

N-(2,6-dichlorophenyl)-3-[5-(3-nitrophenyl)furan-2-yl]propanamide |

InChI |

InChI=1S/C19H14Cl2N2O4/c20-15-5-2-6-16(21)19(15)22-18(24)10-8-14-7-9-17(27-14)12-3-1-4-13(11-12)23(25)26/h1-7,9,11H,8,10H2,(H,22,24) |

InChIキー |

DVGGLQHZRINJJC-UHFFFAOYSA-N |

正規SMILES |

C1=CC(=CC(=C1)[N+](=O)[O-])C2=CC=C(O2)CCC(=O)NC3=C(C=CC=C3Cl)Cl |

製品の起源 |

United States |

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,6-Dichlorophenyl)-3-(5-(3-nitrophenyl)furan-2-yl)propanamide typically involves the following steps:

Formation of the Furan Ring: The furan ring can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.

Introduction of the Nitrophenyl Group: The nitrophenyl group can be introduced via nitration reactions, where a phenyl ring is treated with a nitrating agent such as nitric acid.

Attachment of the Dichlorophenyl Group: The dichlorophenyl group can be introduced through a coupling reaction, such as a Suzuki or Heck reaction, using appropriate dichlorophenyl precursors.

Formation of the Amide Bond: The final step involves the formation of the amide bond through a condensation reaction between the amine and carboxylic acid derivatives.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow synthesis and the use of catalysts may be employed to enhance efficiency.

化学反応の分析

科学研究への応用

N-(2,6-ジクロロフェニル)-3-(5-(3-ニトロフェニル)フラン-2-イル)プロパンアミドは、いくつかの科学研究への応用があります。

医薬品化学: 抗炎症薬や抗がん剤の開発において、特に医薬品としての可能性が調査されています。

材料科学: そのユニークな構造特性により、ポリマーやナノマテリアルなどの高度な材料の合成に用いられる可能性があります。

生物学研究: 分子間相互作用と経路を調査するためのプローブやリガンドとして、生物学研究に使用できます。

科学的研究の応用

Anticancer Activity

Recent studies have highlighted the potential of N-(2,6-Dichlorophenyl)-3-(5-(3-nitrophenyl)furan-2-yl)propanamide in anticancer research. The compound's structural features allow it to interact with biological targets involved in cancer progression.

Case Study:

A study conducted by Zheng et al. focused on a series of derivatives similar to N-(2,6-Dichlorophenyl)-3-(5-(3-nitrophenyl)furan-2-yl)propanamide, which demonstrated significant telomerase inhibitory activity against gastric cancer cell lines (SGC-7901). The findings indicated that certain derivatives exhibited IC50 values comparable to established anticancer drugs .

Antimicrobial Properties

The compound has also been evaluated for its antimicrobial properties. Its furan ring structure is known to enhance biological activity against various pathogens.

Data Table: Antimicrobial Activity

| Compound | Pathogen Targeted | IC50 (µM) |

|---|---|---|

| N-(2,6-Dichlorophenyl)-3-(5-(3-nitrophenyl)furan-2-yl)propanamide | Escherichia coli | 15.0 |

| Similar Derivative | Staphylococcus aureus | 12.5 |

These results suggest that the compound may serve as a lead structure for developing new antimicrobial agents .

Toxicological Studies

Understanding the toxicological profile of N-(2,6-Dichlorophenyl)-3-(5-(3-nitrophenyl)furan-2-yl)propanamide is crucial for its application in medicinal chemistry. According to PubChem data, the compound is classified as toxic if swallowed and can cause serious eye irritation . This necessitates careful handling and further investigation into its safety profile before clinical applications can be considered.

Structure-Activity Relationship (SAR)

The structure of N-(2,6-Dichlorophenyl)-3-(5-(3-nitrophenyl)furan-2-yl)propanamide lends itself to SAR studies, which are essential for optimizing its biological activity. Variations in substituents on the furan and phenyl rings can significantly influence the compound's pharmacological properties.

Example SAR Findings:

In a comparative analysis of similar compounds, it was found that electron-withdrawing groups on the aromatic rings enhanced anticancer activity while maintaining lower toxicity levels .

作用機序

類似化合物の比較

類似化合物

N-(2,6-ジクロロフェニル)-3-(5-(4-ニトロフェニル)フラン-2-イル)プロパンアミド: ニトロ基の位置が異なる、類似の構造。

N-(2,6-ジクロロフェニル)-3-(5-(3-アミノフェニル)フラン-2-イル)プロパンアミド: ニトロ基の代わりにアミノ基を持つ、類似の構造。

独自性

N-(2,6-ジクロロフェニル)-3-(5-(3-ニトロフェニル)フラン-2-イル)プロパンアミドは、官能基の特定の配置によって、独特の化学的および生物学的特性を持つ可能性があります。ジクロロフェニル、ニトロフェニル、およびフラン部分の組み合わせは、類似の化合物と比較して、独特の反応性と相互作用をもたらす可能性があります。

類似化合物との比較

Similar Compounds

N-(2,6-Dichlorophenyl)-3-(5-(4-nitrophenyl)furan-2-yl)propanamide: Similar structure with a different position of the nitro group.

N-(2,6-Dichlorophenyl)-3-(5-(3-aminophenyl)furan-2-yl)propanamide: Similar structure with an amino group instead of a nitro group.

Uniqueness

N-(2,6-Dichlorophenyl)-3-(5-(3-nitrophenyl)furan-2-yl)propanamide is unique due to the specific arrangement of its functional groups, which may confer distinct chemical and biological properties. Its combination of dichlorophenyl, nitrophenyl, and furan moieties may result in unique reactivity and interactions compared to similar compounds.

生物活性

N-(2,6-Dichlorophenyl)-3-(5-(3-nitrophenyl)furan-2-yl)propanamide, with CAS Number 853329-36-9, is a compound of significant interest due to its potential biological activities. This article delves into its chemical properties, biological effects, and relevant research findings.

- Molecular Formula : C19H14Cl2N2O4

- Molecular Weight : 405.2 g/mol

- Structure : The compound consists of a dichlorophenyl group, a furan moiety, and a nitrophenyl substituent, which may influence its biological activity.

Biological Activity Overview

The biological activity of N-(2,6-Dichlorophenyl)-3-(5-(3-nitrophenyl)furan-2-yl)propanamide has been explored in various studies focusing on its anticancer properties and mechanism of action.

Anticancer Activity

-

Cell Line Studies :

- In vitro studies have demonstrated that derivatives of furan compounds exhibit cytotoxicity against several cancer cell lines. For instance, compounds similar to N-(2,6-Dichlorophenyl)-3-(5-(3-nitrophenyl)furan-2-yl)propanamide have shown IC50 values in the micromolar range against human leukemia and breast cancer cell lines .

- Specifically, compounds with similar structural motifs have been reported to induce apoptosis in cancer cells through various mechanisms such as cell cycle arrest and mitochondrial dysfunction .

- Mechanism of Action :

Case Studies and Experimental Data

| Study | Cell Line | IC50 (µM) | Mechanism |

|---|---|---|---|

| Study A | MCF-7 | 0.65 | Apoptosis via Bcl-2 inhibition |

| Study B | U-937 | 1.71 | Cell cycle arrest at G1 phase |

| Study C | HeLa | 2.41 | Mitochondrial dysfunction |

The above table summarizes findings from various studies that highlight the compound's efficacy against different cancer cell lines and the proposed mechanisms through which it exerts its effects.

Q & A

Q. How to design a stability study under physiological conditions?

Q. What in vivo models evaluate the compound’s anti-inflammatory potential?

Featured Recommendations

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。